Thalmirabine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalmirabine involves the extraction from the roots of Thalictrum minus. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Thalmirabine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Thalmirabine has several scientific research applications, including:
Chemistry: Used as a model compound for studying bisbenzylisoquinoline alkaloids.
Biology: Investigated for its antimicrobial properties and potential use in combating bacterial infections.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of Thalmirabine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with essential cellular functions in microbes .
Comparison with Similar Compounds
Similar Compounds
Thalistine: Another bisbenzylisoquinoline alkaloid with antimicrobial properties.
O-methylthalibrine: A related compound with similar structural features and biological activities.
Uniqueness of Thalmirabine
This compound stands out due to its specific extraction from Thalictrum minus and its unique antimicrobial properties. Its distinct chemical structure and biological activities make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
75352-27-1 |
---|---|
Molecular Formula |
C39H44N2O8 |
Molecular Weight |
668.8 g/mol |
IUPAC Name |
4,16,17,21,22-pentamethoxy-10,27-dimethyl-2,19-dioxa-10,27-diazaheptacyclo[28.2.2.13,7.120,24.09,14.013,18.028,35]hexatriaconta-1(32),3,5,7(36),13(18),14,16,20,22,24(35),30,33-dodecaen-23-ol |
InChI |
InChI=1S/C39H44N2O8/c1-40-16-14-25-27-21-32(44-4)36(45-5)35(25)49-37-33-26(34(42)38(46-6)39(37)47-7)15-17-41(2)29(33)18-22-8-11-24(12-9-22)48-31-20-23(19-28(27)40)10-13-30(31)43-3/h8-13,20-21,28-29,42H,14-19H2,1-7H3 |
InChI Key |
CLAUJNOKVABGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CCN6C)OC3=C(C(=C2O)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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